6-Phenyltetradecane
Overview
Description
6-Phenyltetradecane, also known as (1-Pentylnonyl)benzene, is an organic compound with the molecular formula C20H34 and a molecular weight of 274.49 g/mol . It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.
Scientific Research Applications
6-Phenyltetradecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized as a surfactant and in the formulation of lubricants and detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenyltetradecane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with a long-chain alkyl halide, such as tetradecyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation, and the product is purified through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-Phenyltetradecane primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Halogenation of this compound can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Oxidation Reactions: Oxidation can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reduction can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Halogenated derivatives of this compound.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Mechanism of Action
The mechanism of action of 6-Phenyltetradecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the function of membrane-bound proteins and signaling pathways. In industrial applications, its hydrophobic properties make it effective in reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyltetradecane
- 1-Phenyldodecane
- 1-Phenyldecane
Uniqueness
6-Phenyltetradecane is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter-chain alkylbenzenes, it has higher hydrophobicity and a different interaction profile with biological membranes and industrial formulations.
Properties
IUPAC Name |
tetradecan-6-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34/c1-3-5-7-8-9-12-16-19(15-11-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIFFBFSKQPIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875290 | |
Record name | BENZENE, (1-PENTYLNONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-55-8 | |
Record name | Benzene, (1-pentylnonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-PENTYLNONYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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